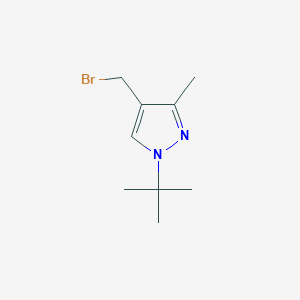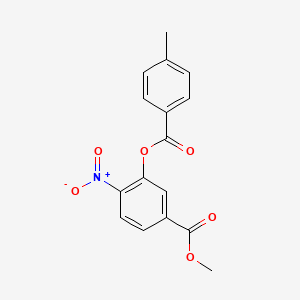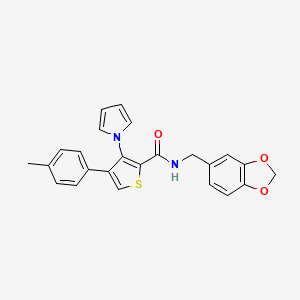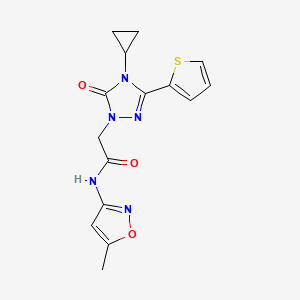
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C16H18Cl2N2S and its molecular weight is 341.29. The purity is usually 95%.
BenchChem offers high-quality 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurotoxicity and Metabolite Identification
Research into the neurotoxic effects of psychoactive substances and the identification of their metabolites in human urine exemplifies the application of scientific study to understand the impact of these compounds on human health. For example, studies on methylenedioxymethamphetamine (MDMA) and its neurotoxic thioether adducts highlight the mechanism of neurotoxicity via the formation of reactive oxygen species, mediated by bioreactive metabolites (Perfetti et al., 2009).
Pharmacokinetics and Dynamics
Investigating the pharmacokinetics and dynamics of novel psychoactive substances contributes to our understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. This research is crucial for determining the potential risks associated with substance use, developing therapeutic interventions, and informing legal and regulatory decisions.
Toxicology and Emergency Medicine
Studies on the toxicological profiles of psychoactive substances and their impact on emergency medicine are critical for preparing healthcare professionals to manage acute intoxications. Research on the acute cardiovascular effects of MDMA and related compounds, as well as case reports of intoxications, provide valuable insights into the clinical management of patients and the development of treatment protocols (Lester et al., 2000).
Environmental and Public Health Impact
The environmental persistence and bioaccumulation of organochlorine compounds raise concerns about their long-term impact on public health. Research into the levels of persistent organic pollutants in human tissues and fluids, including the transfer through breast milk, underscores the need for ongoing monitoring and assessment of the health risks posed by these compounds (Lackmann et al., 2004).
properties
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S.ClH/c1-11-14(6-7-18-10-13-3-2-8-20-13)15-9-12(17)4-5-16(15)19-11;/h2-5,8-9,18-19H,6-7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCWZPMIIDIKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNCC3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2853090.png)
![Ethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2853092.png)




![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-3-carboxamide](/img/structure/B2853103.png)

![Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B2853105.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2853106.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2853108.png)
![N-(2-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2853109.png)
